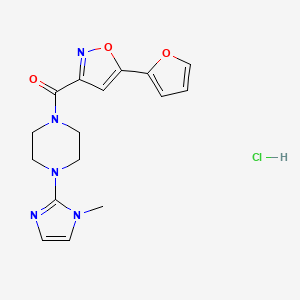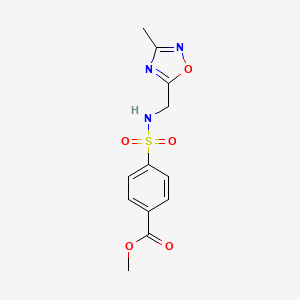![molecular formula C12H16O3 B2995122 2-[2-(Propan-2-yloxymethyl)phenyl]acetic acid CAS No. 1547026-90-3](/img/structure/B2995122.png)
2-[2-(Propan-2-yloxymethyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[2-(Propan-2-yloxymethyl)phenyl]acetic acid” is an organic compound . It is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group .
Molecular Structure Analysis
The molecular structure of “2-[2-(Propan-2-yloxymethyl)phenyl]acetic acid” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a propan-2-yloxymethyl group (a propyl group with a methoxy group attached to the middle carbon), and an acetic acid group .Scientific Research Applications
Antihyperglycemic and Lipid Modulating Agents
Research has identified phenyl acetic acid derivatives as significant for their glucose and lipid-lowering properties. A study highlighted a compound within this series showcasing potent antihyperglycemic and lipid-modulating effects, underscoring its potential in diabetes and related metabolic disorders management (Das et al., 2003).
Renewable Building Blocks for Polymer Synthesis
Phloretic acid, a naturally occurring phenolic compound closely related to the target molecule, has been explored as a renewable element for enhancing the reactivity of molecules towards benzoxazine ring formation, substituting phenol. This application opens new avenues for sustainable polymer synthesis (Trejo-Machin et al., 2017).
Polyhydroxyalkanoates (PHA) Production
In the context of biopolymers, acetic and related fatty acids are utilized by Ralstonia eutropha for polyhydroxyalkanoate synthesis, showcasing the potential of these acids in biodegradable plastic production. This research highlights the utilization and inhibition kinetics of mixed volatile fatty acids in PHA formation (Yu et al., 2002).
Xanthine Oxidase Inhibitory Studies
Amino acid derivatives bearing the phenyl acetic acid moiety have been synthesized and characterized for their antioxidant and selective xanthine oxidase inhibitory activities, presenting a pathway for therapeutic applications in diseases where xanthine oxidase is a concern (Ikram et al., 2015).
Solubility and Crystallization Optimization
The solubility of derivatives of phenylacetic acid in various solvents has been studied, providing essential data for the purification and crystallization processes in pharmaceutical manufacturing (Tangirala et al., 2018).
properties
IUPAC Name |
2-[2-(propan-2-yloxymethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-8-11-6-4-3-5-10(11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCQVBRLNWWJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1547026-90-3 |
Source


|
| Record name | 2-(2-[(propan-2-yloxy)methyl]phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2995041.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2995042.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)
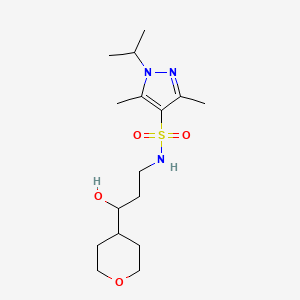
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)
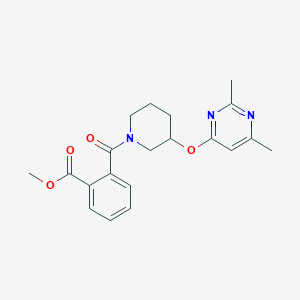

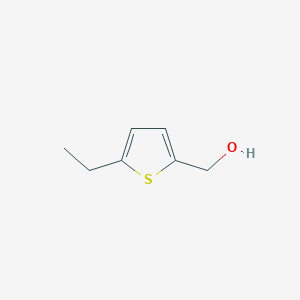
![(E)-3-((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2995057.png)

